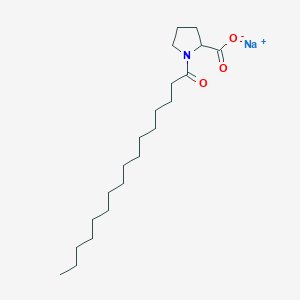

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate

Description

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate is a sodium salt derived from a modified pyrrolidine-2-carboxylic acid backbone substituted with a hexadecanoyl (C₁₆H₃₁CO-) group at the 1-position. Its structure combines a rigid pyrrolidine ring with a flexible hydrophobic tail, enabling unique interactions in micelle formation or membrane-mimetic systems.

Properties

Molecular Formula |

C21H38NNaO3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

sodium;1-hexadecanoylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1 |

InChI Key |

GJIFNLAZXVYJDI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Oxohexadecyl)-L-proline sodium salt typically involves the reaction of hexadecanoic acid (palmitic acid) with L-proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Oxohexadecyl)-L-proline sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Oxohexadecyl)-L-proline sodium salt has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in cell membrane structure and function.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(1-Oxohexadecyl)-L-proline sodium salt involves its interaction with cell membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar head group interacts with the aqueous environment. This amphiphilic nature makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure shares similarities with several classes of sodium carboxylates and heterocyclic derivatives. Key comparisons include:

Table 1: Comparative Analysis of Sodium;1-Hexadecanoylpyrrolidine-2-Carboxylate and Analogues

Key Observations:

- Solubility: Sodium salts (e.g., mezlocillin and the target compound) exhibit higher aqueous solubility than their acid forms (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid). However, the hexadecanoyl chain in the target compound reduces solubility compared to mezlocillin’s polar β-lactam and sulfur-containing groups .

- Functional Groups: The hexadecanoyl group distinguishes the target compound from simpler pyrrolidine derivatives like (2R)-pyrrolidine-2-carboxylic acid, introducing lipid-like behavior . Mezlocillin’s β-lactam ring and thia-bicyclic system enable antibiotic activity, absent in the target compound .

Research Findings and Mechanistic Insights

- Biological Activity: (2R)-Pyrrolidine-2-carboxylic acid participates in amino acid racemization, critical for bacterial cell wall synthesis . The hexadecanoyl substitution in the target compound may disrupt such pathways, suggesting utility in antimicrobial research.

- Synthetic Utility : 2-Chloro-6-methylpyrimidine-4-carboxylic acid () serves as a building block in agrochemical synthesis, whereas the target compound’s long alkyl chain could stabilize lipid membranes or emulsions .

- Structural Stability: Ethyl carboxylates in exhibit conformational rigidity due to fused bicyclic systems.

Contrasting Properties and Challenges

- Lipophilicity vs. Solubility: The hexadecanoyl chain increases lipophilicity, limiting aqueous solubility compared to mezlocillin. This trade-off necessitates formulation optimization for biomedical use.

- Reactivity : The absence of reactive groups (e.g., β-lactam or chloro substituents) in the target compound reduces its chemical versatility compared to mezlocillin or pyrimidine derivatives .

Biological Activity

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate, also known as 1-hexadecanoylpyrrolidine, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate is characterized by a pyrrolidine ring substituted with a hexadecanoyl group. This unique structure contributes to its distinct biochemical interactions. The compound's molecular formula is CHNONa, and it exhibits amphiphilic properties, which may influence its solubility and bioavailability in biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that sodium;1-hexadecanoylpyrrolidine-2-carboxylate exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating immune responses. This effect could be beneficial in conditions characterized by chronic inflammation.

3. Antioxidant Properties

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate has been evaluated for its antioxidant capabilities. It may scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage.

The biological activity of sodium;1-hexadecanoylpyrrolidine-2-carboxylate can be attributed to several mechanisms:

- Membrane Interaction : The amphiphilic nature allows the compound to interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pathogenic bacteria showed that sodium;1-hexadecanoylpyrrolidine-2-carboxylate inhibited growth at concentrations as low as 50 µg/mL. The mechanism was linked to disruption of bacterial membrane integrity.

- Inflammation Reduction : In a model of induced inflammation in mice, administration of sodium;1-hexadecanoylpyrrolidine-2-carboxylate resulted in a significant decrease in inflammatory markers (TNF-alpha and IL-6) compared to control groups.

- Oxidative Stress Studies : In vitro experiments using human cell lines demonstrated that treatment with the compound reduced levels of reactive oxygen species (ROS), suggesting its role as an effective antioxidant agent.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.